4-Phenoxybenzenesulfonamide

概要

説明

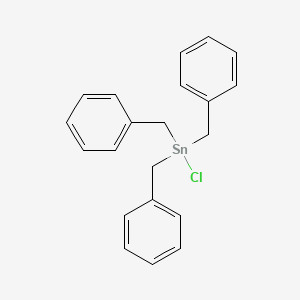

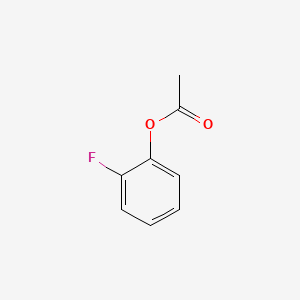

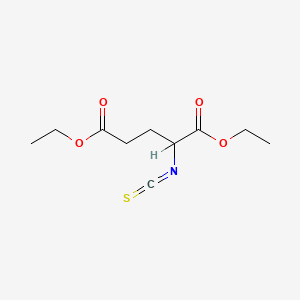

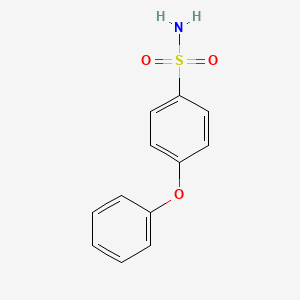

4-Phenoxybenzenesulfonamide is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-Phenoxybenzenesulfonamide consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

4-Phenoxybenzenesulfonamide has a molecular weight of 249.29 . More specific physical and chemical properties such as color, density, hardness, and melting and boiling points are not provided in the search results .科学的研究の応用

Crystallography and Molecular Structure

4-Phenoxybenzenesulfonamide and related compounds have been studied for their unique crystallographic properties. Research by Glidewell et al. (2004) on 2-phenoxybenzenesulfonamide demonstrated its crystallization in a triclinic structure with pseudosymmetry, contributing to the understanding of molecular arrangements and hydrogen bonding patterns in crystalline materials (Glidewell, Low, Skakle, & Wardell, 2004).

Organic Synthesis and Catalysis

In organic chemistry, 4-Phenoxybenzenesulfonamide derivatives have been employed in various synthetic pathways. For instance, a study by Núñez Magro, Eastham, & Cole-Hamilton (2009) explored the catalytic decarboxylation and desulfonation of hydroxybenzenesulfonic acid, providing insights into the synthesis of phenolic compounds and highlighting the role of palladium complexes in these reactions (Núñez Magro, Eastham, & Cole-Hamilton, 2009).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, derivatives of 4-Phenoxybenzenesulfonamide have been synthesized and evaluated for various biological activities. Research by Gul et al. (2016) on benzenesulfonamide derivatives highlighted their potential as inhibitors for human carbonic anhydrases, which are crucial in drug development for conditions like glaucoma and epilepsy (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Photophysical and Photochemical Properties

Further, studies have explored the photophysical and photochemical properties of 4-Phenoxybenzenesulfonamide derivatives. Pişkin, Canpolat, & Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. Their research contributes to the development of photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Neurodegenerative Diseases

Soyer et al. (2016) investigated 4-phthalimidobenzenesulfonamide derivatives for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases like Alzheimer's. This highlights the potential application of these compounds in treating such conditions (Soyer, Uysal, Parlar, Dogan, & Alptuzun, 2016).

Safety and Hazards

作用機序

Target of Action

4-Phenoxybenzenesulfonamide belongs to the class of sulfonamides, a group of synthetic antimicrobial drugs . The primary targets of sulfonamides are two enzymes: anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including 4-Phenoxybenzenesulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, a vital component for bacterial growth and reproduction. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The action of 4-Phenoxybenzenesulfonamide primarily affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it disrupts the production of dihydrofolic acid, a precursor to folic acid. This disruption affects various downstream processes, including DNA synthesis, as folic acid is a necessary cofactor for the production of nucleotides .

Pharmacokinetics

They are usually well-absorbed and widely distributed in the body .

Result of Action

The primary result of 4-Phenoxybenzenesulfonamide’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, it disrupts critical cellular processes in bacteria, including DNA synthesis. This leads to the cessation of bacterial growth and replication .

Action Environment

The action of 4-Phenoxybenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of bacterial resistance can impact the efficacy of the drug . Additionally, the stability and action of the drug can be affected by factors such as pH and temperature .

特性

IUPAC Name |

4-phenoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMQLNXAPHLKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356959 | |

| Record name | 4-phenoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxybenzenesulfonamide | |

CAS RN |

123045-62-5 | |

| Record name | 4-phenoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide stand out in terms of its anticancer activity?

A1: The research article highlights that N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide (5m in the paper) demonstrates notable selectivity towards the cervical cancer cell line SISO. [] This means it effectively inhibits the growth of SISO cells while showing less impact on other cancer cell lines tested. Furthermore, the study reveals that this compound induces apoptosis (programmed cell death) specifically in the SISO cell line. This selective induction of apoptosis in targeted cancer cells is a desirable characteristic for anticancer agents.

Q2: Does the structure of N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide provide clues about its activity?

A2: While the research article doesn't delve deeply into the specific mechanism of action for N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide, it does explore structure-activity relationships within a series of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine derivatives. [] The presence of the 4-phenoxybenzenesulfonamide moiety appears to contribute significantly to the compound's activity and selectivity against the SISO cervical cancer cell line. Further research is needed to elucidate the precise molecular interactions responsible for this effect.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。